molecular formula C16H16N4O2 B1234972 N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide

N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide

Cat. No.: B1234972
M. Wt: 296.32 g/mol
InChI Key: DROBBAOUJNKWAZ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide is a complex organic compound with the molecular formula C16H16N4O2 This compound is characterized by its unique structure, which includes a phenyl group, a pyridinylmethylene group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide typically involves the reaction of a phenylhydrazine derivative with a pyridine aldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide can be compared with other similar compounds, such as:

    4-oxo-4-phenylbutanoic acid: This compound shares a similar structural motif but lacks the pyridinylmethylene and hydrazino groups.

    4-oxo-N-phenyl-4-[2-(3-pyridinylmethylene)hydrazino]butanamide: This compound has a similar structure but with a different position of the pyridinylmethylene group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide

InChI

InChI=1S/C16H16N4O2/c21-15(19-14-4-2-1-3-5-14)6-7-16(22)20-18-12-13-8-10-17-11-9-13/h1-5,8-12H,6-7H2,(H,19,21)(H,20,22)/b18-12+

InChI Key

DROBBAOUJNKWAZ-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=NC=C2

SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2

solubility

44.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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